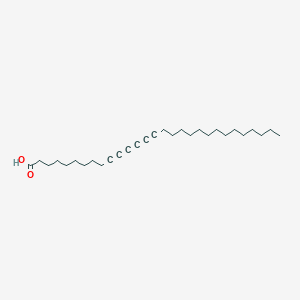
Nonacosa-10,12,14-triynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosa-10,12,14-triynoic acid, also known as 10,12,14-pentacosatriynoic acid, is a polyunsaturated fatty acid that contains three triple bonds in its carbon chain. It is a rare fatty acid found in small amounts in certain marine organisms such as sponges, ascidians, and sea cucumbers. Nonacosa-10,12,14-triynoic acid has gained significant attention in scientific research due to its unique structural features and potential biological activities.
Mecanismo De Acción
The mechanism of action of Nonacosa-10,12,14-triynoic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Nonacosa-10,12,14-triynoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
Nonacosa-10,12,14-triynoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, Nonacosa-10,12,14-triynoic acid has been found to decrease the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nonacosa-10,12,14-triynoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. Additionally, Nonacosa-10,12,14-triynoic acid is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of Nonacosa-10,12,14-triynoic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Nonacosa-10,12,14-triynoic acid. One area of interest is the potential use of Nonacosa-10,12,14-triynoic acid as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Nonacosa-10,12,14-triynoic acid and its effects on various biological pathways. Finally, the synthesis of analogs of Nonacosa-10,12,14-triynoic acid may lead to the development of more potent and selective compounds with improved pharmacological properties.
In conclusion, Nonacosa-10,12,14-triynoic acid is a unique and interesting fatty acid that has gained significant attention in scientific research. Its potential biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of Nonacosa-10,12,14-triynoic acid and its effects on various biological pathways.
Métodos De Síntesis
Nonacosa-10,12,14-triynoic acid can be synthesized through a multi-step process from commercially available starting materials. The most common method involves the coupling of a terminal alkyne with a dihaloalkane using a palladium catalyst to form a diyne intermediate. The diyne intermediate is then subjected to a Sonogashira coupling reaction with a terminal alkyne in the presence of a copper catalyst to yield Nonacosa-10,12,14-triynoic acid.
Aplicaciones Científicas De Investigación
Nonacosa-10,12,14-triynoic acid has been the subject of numerous scientific studies due to its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, Nonacosa-10,12,14-triynoic acid has been found to have a positive effect on cardiovascular health and may have therapeutic potential for the treatment of various diseases.
Propiedades
Número CAS |
126115-85-3 |
|---|---|
Nombre del producto |
Nonacosa-10,12,14-triynoic acid |
Fórmula molecular |
C29H46O2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
nonacosa-10,12,14-triynoic acid |
InChI |
InChI=1S/C29H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,21-28H2,1H3,(H,30,31) |
Clave InChI |
HTKRVRRIWSEOMZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



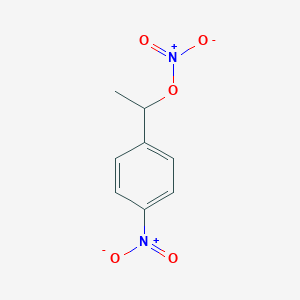
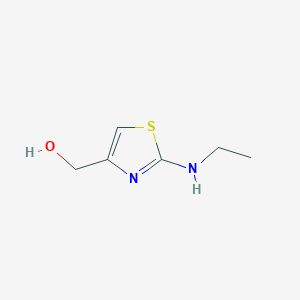
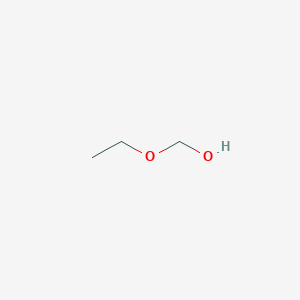
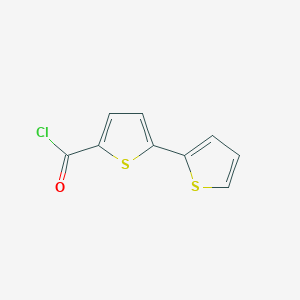
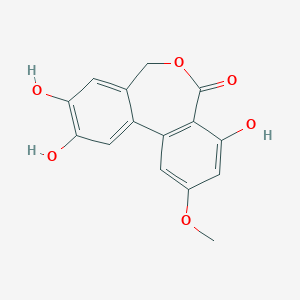
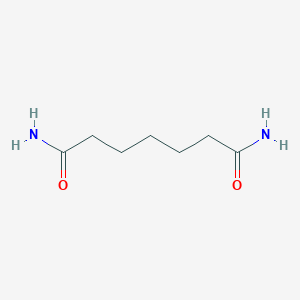
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
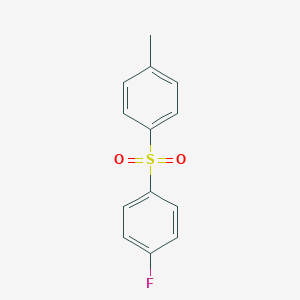
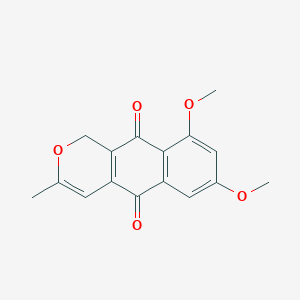
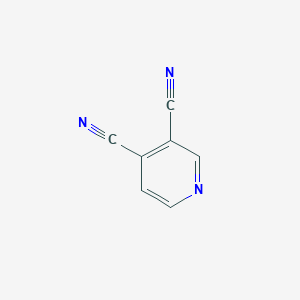
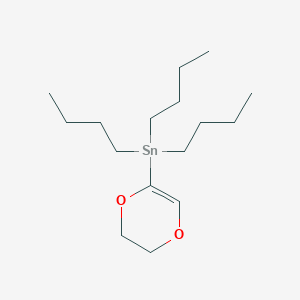
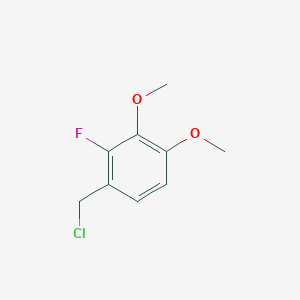
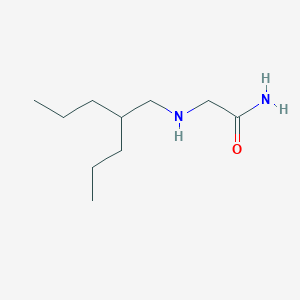
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)